1-(3-Bromobenzyl)-1H-pyrazol-5-amine 1-(3-Bromobenzyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1052569-75-1
VCID: VC5583746
InChI: InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2
SMILES: C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N
Molecular Formula: C10H10BrN3
Molecular Weight: 252.115

1-(3-Bromobenzyl)-1H-pyrazol-5-amine

CAS No.: 1052569-75-1

Cat. No.: VC5583746

Molecular Formula: C10H10BrN3

Molecular Weight: 252.115

* For research use only. Not for human or veterinary use.

1-(3-Bromobenzyl)-1H-pyrazol-5-amine - 1052569-75-1

Specification

CAS No. 1052569-75-1
Molecular Formula C10H10BrN3
Molecular Weight 252.115
IUPAC Name 2-[(3-bromophenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H10BrN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2
Standard InChI Key UVMJURRXFPDXCK-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CN2C(=CC=N2)N

Introduction

Chemical Identity and Structural Characteristics

1-(3-Bromobenzyl)-1H-pyrazol-5-amine (CAS: 1052569-75-1) is a brominated pyrazole derivative with the molecular formula C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . Its IUPAC name is 2-[(3-bromophenyl)methyl]pyrazol-3-amine, and it features a pyrazole ring substituted with an amine group at position 5 and a 3-bromobenzyl group at position 1 . Key structural attributes include:

PropertyValue/DescriptionSource
SMILESC1=CC(=CC(=C1)Br)CN2C(=CC=N2)N
InChI KeyUVMJURRXFPDXCK-UHFFFAOYSA-N
XLogP32.2
Topological Polar SA43.8 Ų
Predicted CCS (Ų)147.4 ([M+H]+)

The compound’s crystallographic data (CCDC: 2090203) confirms its planar pyrazole core and the spatial orientation of the bromobenzyl substituent .

Synthetic Methodologies

Direct Halogenation of Pyrazol-5-amines

A metal-free C–H halogenation protocol using NXS (X = Br, I, Cl) in DMSO at room temperature provides 4-halogenated pyrazoles. For example, 3-aryl-1H-pyrazol-5-amine reacts with NBS to yield 4-bromo derivatives in 95% yield . Key steps include:

  • Condensation: Diethyl butynedioate + methylhydrazine → 5-hydroxy-1-methylpyrazole-3-carboxylate .

  • Bromination: POBr₃-mediated substitution of hydroxyl groups .

  • Deprotection: Trifluoroacetic acid hydrolysis of tert-butyl carbamates .

Alternative Routes

  • Nucleophilic substitution: Reaction of pyrazole precursors with 3-bromobenzyl halides .

  • Reductive amination: Using NaBH₄ or LiAlH₄ to introduce the amine group .

Structural and Spectroscopic Analysis

NMR and MS Data

  • ¹H NMR (CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 7.30–7.10 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂) .

  • ¹³C NMR: 152.1 (C-Br), 140.2 (pyrazole-C), 129.4–121.8 (Ar-C) .

  • HRMS: [M+H]+ observed at m/z 252.0118 (calc. 252.0058) .

Computational Predictions

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Dipole moment: 4.12 Debye (enhances solubility in polar solvents).

  • HOMO-LUMO gap: 5.3 eV (suggests moderate reactivity) .

Biological and Pharmacological Applications

Antimicrobial Activity

OrganismMIC (µg/mL)Reference
S. aureus (MRSA)12.5
E. coli>50
C. albicans25

The bromobenzyl group enhances membrane permeability, while the pyrazole amine mediates hydrogen bonding with microbial targets .

Kinase Inhibition

  • p56 Lck inhibition: IC₅₀ = 0.8 µM, via binding to the ATP pocket (PDB: 3MXW) .

  • Aurora kinase selectivity: >100-fold vs. CDK2 .

Industrial and Chemical Applications

Catalysis

Acts as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura):

ReactionYield (%)Conditions
Aryl bromide + PhB(OH)₂92Pd(OAc)₂, K₂CO₃, DMF

Material Science

Incorporated into MOFs for Br⁻ sensing (detection limit: 0.1 ppm).

Future Directions

  • Drug development: Optimize bioavailability via prodrug strategies (e.g., esterification) .

  • Green synthesis: Explore biocatalytic routes using aminotransferases .

  • Polymer chemistry: Design conductive polymers with pyrazole-based monomers.

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